N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide
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Overview
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide is a synthetic organic compound that features a furan ring, a hydroxy group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the furan derivative: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Formation of the cyclopentanecarboxamide: This step involves the reaction of cyclopentanecarboxylic acid with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and green chemistry principles are often applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the hydroxy and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
- N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclohexanecarboxamide
- N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cycloheptanecarboxamide
Uniqueness
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide is unique due to its specific combination of a furan ring, a hydroxy group, and a cyclopentanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(17,9-12-7-4-8-18-12)10-15-13(16)11-5-2-3-6-11/h4,7-8,11,17H,2-3,5-6,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKGRYBISVBOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2CCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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